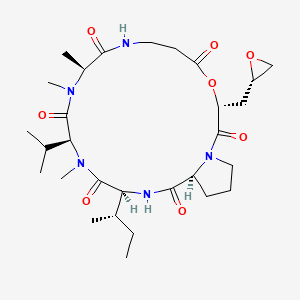
1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C12H18N2O2 It is known for its unique structure, which includes two cyano groups and two dimethylpropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 1,1-dicyano-2,2-dimethylpropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylpropyl 2,2-dimethylpropanoate: Similar structure but lacks cyano groups.
2,2-Dimethylpropyl 2-methylpropanoate: Different substitution pattern on the ester group.
1,2-Dimethylpropyl propanoate: Different positioning of the methyl groups.
Uniqueness
1,1-Dicyano-2,2-dimethylpropyl 2,2-dimethylpropanoate is unique due to the presence of both cyano and ester functional groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
72806-56-5 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
(1,1-dicyano-2,2-dimethylpropyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H18N2O2/c1-10(2,3)9(15)16-12(7-13,8-14)11(4,5)6/h1-6H3 |
InChI-Schlüssel |
DABUQENEGWDUJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC(C#N)(C#N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


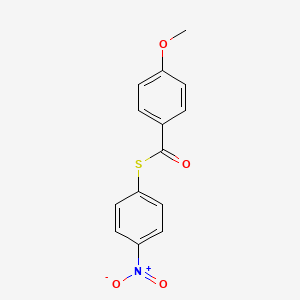
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
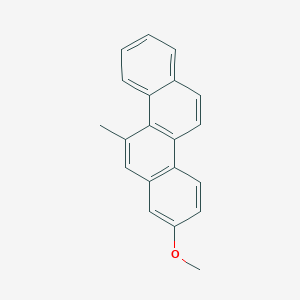
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)
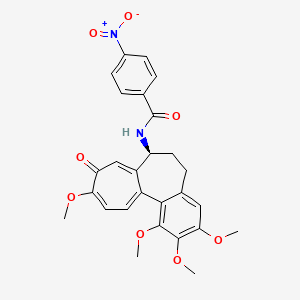
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
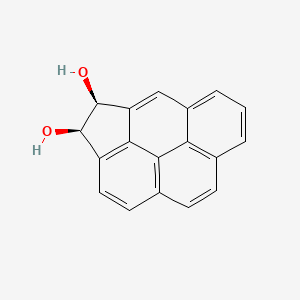
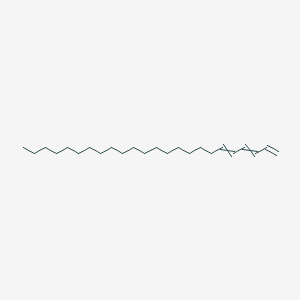

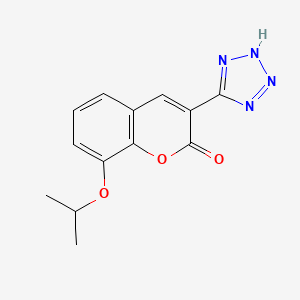
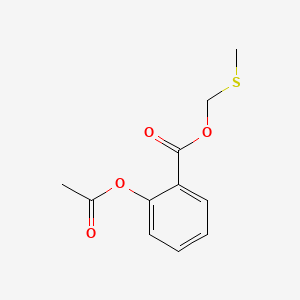
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)
![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
